molecular formula C17H13ClN2O2 B6515784 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide CAS No. 950272-12-5

6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide

Cat. No.: B6515784
CAS No.: 950272-12-5
M. Wt: 312.7 g/mol
InChI Key: CSEGLMWSGCOHEB-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-N-phenylquinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by:

  • Chloro substituent at position 6, enhancing electrophilic reactivity and influencing binding interactions.
  • Methoxy group at position 4, contributing to electron-donating effects and modulating solubility.

Properties

IUPAC Name

6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-16-10-15(17(21)19-12-5-3-2-4-6-12)20-14-8-7-11(18)9-13(14)16/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEGLMWSGCOHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include methanesulfonic acid (MsOH), phenylhydrazine hydrochloride, and other catalytic agents . Reaction conditions often involve reflux in methanol (MeOH) or other solvents to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives with high yields .

Mechanism of Action

The mechanism of action of quinoline derivatives, including 6-chloro-4-methoxy-N-phenylquinoline-2-carboxamide, involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This leads to rapid bacterial death and makes these compounds effective antimicrobial agents. Additionally, quinoline derivatives can inhibit various molecular targets and pathways, contributing to their diverse biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Position 6 Substituents
  • 6-Chloro : Enhances lipophilicity and electron-withdrawing effects (target compound) .
  • 6-Fluoro/6-Bromo: Found in analogs like 6-fluoro-4-oxo-1,4-dihydroquinoline () and 6-bromo-1H-indole-2,3-dione (). Fluorine increases metabolic stability, while bromine adds steric bulk.
Position 4 Substituents
  • 4-Carboxylic Acid: Seen in 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid (), which increases acidity and metal-binding capacity.
Position 2 Modifications
  • Carboxamide Side Chain: N-Phenyl (target compound): Aromatic interactions dominate. Pyridinyl: In 6-chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide (), nitrogen atoms enable hydrogen bonding and coordination with metal ions. Morpholino/Diethylamino: In compounds like 5a5 and 5a6 (), these groups enhance water solubility and bioavailability through polar interactions .

Physical-Chemical Properties

Compound Molecular Weight Substituents (Positions) Melting Point (°C) Solubility
Target Compound ~326.7* 6-Cl, 4-OCH₃, 2-NHPh Not reported Likely moderate (CHCl₃, DMSO)
5a5 () ~533.6 2-(Morpholinopropanamido)phenyl 188.1–189.4 High (polar groups)
5a6 () ~560.7 2-(Dimethylaminopropyl)phenyl 171.5–173.4 Moderate (DMSO)
6-Chloro-2-(2-methylphenyl)-4-COOH () 297.7 6-Cl, 2-MePh, 4-COOH Not reported Slight (CHCl₃, MeOH)
6-Chloro-2-(5-methylfuran)quinoline () 303.7 6-Cl, 2-furyl Not reported Not reported

*Calculated based on molecular formula.

Biological Activity

6-Chloro-4-methoxy-N-phenylquinoline-2-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a chloro and methoxy substituent, as well as a phenyl group attached to the carboxamide. This unique structure contributes to its biological activity.

Chemical Formula: C16H14ClN3O2
CAS Number: 950272-12-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. Notably, it has been shown to:

  • Inhibit DNA Synthesis: The compound interferes with bacterial DNA gyrase and type IV topoisomerase, which are crucial for DNA replication.
  • Engage with PI3Kα: Molecular docking studies suggest that it occupies the binding site of PI3Kα, a key player in cancer cell proliferation .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
Caco-237.4
HCT-1168.9
COLO2050.32
H4600.89

These findings suggest that modifications on the quinoline scaffold can enhance its anticancer efficacy, particularly against colorectal and lung cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Its structural features allow it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of quinoline compounds highlight the importance of specific substituents in enhancing biological activity. The presence of both chloro and methoxy groups on the quinoline nucleus appears to be crucial for its inhibitory effects on cancer cell lines.

Table 2: Comparison of Quinoline Derivatives

Compound NameKey FeaturesBiological Activity
This compoundChloro and methoxy substituentsHigh antiproliferative activity
N-(3-methylphenyl)-6-chloroquinolineLacks methoxy groupReduced activity
4-Methoxy-N-(3-methylphenyl)quinolineLacks chloro substituentAltered reactivity

This table illustrates how variations in substitution can significantly impact the biological properties of quinoline derivatives.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Anticancer Activity: A study highlighted its effectiveness against colorectal cancer cell lines, demonstrating an IC50 as low as 8.9 µM for HCT-116 cells, indicating strong potential for therapeutic applications in oncology .
  • Molecular Docking Studies: Research involving molecular docking revealed that the compound interacts favorably with key residues in PI3Kα, suggesting a mechanism by which it may inhibit cancer cell growth through disruption of signaling pathways critical for survival and proliferation .

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